molecular formula C13H12N4O3S B2778366 [4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Yl](3-Nitrophenyl)methanone CAS No. 339020-04-1

[4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Yl](3-Nitrophenyl)methanone

Cat. No. B2778366
CAS RN: 339020-04-1
M. Wt: 304.32
InChI Key: LDOOUPSIRAPDLT-UHFFFAOYSA-N
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Description

4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-Yl](3-Nitrophenyl)methanone, also known as 4APEN, is an organic compound that has been studied extensively in the scientific community. It is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms and has a molecular weight of 247.28 g/mol. 4APEN is a highly versatile compound, with applications in various fields such as organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone and related compounds have been synthesized and characterized to explore their potential applications in scientific research. The synthesis involves various techniques including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra interpretation have been performed using density functional theory calculations. These studies contribute to understanding the equilibrium geometry, bonding features, and harmonic vibrational wave numbers of such compounds, aiding in their potential applications in fields like material science and molecular engineering (Shahana & Yardily, 2020).

Antibacterial Activity

The molecular docking studies carried out on similar thiazolyl compounds suggest their potential antibacterial activity. By understanding the interaction of these compounds with bacterial proteins, researchers can further explore their use in developing new antibacterial agents. The docking studies, which are a part of the compound characterization, provide insights into the possible mechanisms of action and the effectiveness of these compounds against bacterial strains (Shahana & Yardily, 2020).

Material Science and Molecular Engineering

The detailed characterization and theoretical analysis of 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone derivatives provide valuable data for their potential application in material science and molecular engineering. By understanding the structural changes due to electron withdrawing group substitution and analyzing the thermodynamic stability and reactivity of these compounds, researchers can explore their use in designing new materials with specific properties (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-2-6-15-13-16-12(14)11(21-13)10(18)8-4-3-5-9(7-8)17(19)20/h2-5,7H,1,6,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOOUPSIRAPDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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